Bicyclo[4.3.1]dec-1-ene

Physicochemical characterization Bridged bicyclic hydrocarbons Conformational analysis

Bicyclo[4.3.1]dec-1-ene (CAS 61798-54-7, molecular formula C₁₀H₁₆, molecular weight 136.23 g/mol) is a bridged bicyclic hydrocarbon featuring a [4.3.1] ring system with a double bond at the bridgehead-adjacent 1-position. This carbocyclic skeleton constitutes the core structural motif of several natural product families, including the caryolane sesquiterpenes and select diterpene alkaloids, and serves as a key synthetic intermediate in the total synthesis of phomoidrides and psiguadials.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 61798-54-7
Cat. No. B15458478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[4.3.1]dec-1-ene
CAS61798-54-7
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESC1CC=C2CCCC(C1)C2
InChIInChI=1S/C10H16/c1-2-5-10-7-3-6-9(4-1)8-10/h4,10H,1-3,5-8H2
InChIKeyHHZKLVFIYKEVDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[4.3.1]dec-1-ene (CAS 61798-54-7): Bridged Bicyclic Olefin Core for Natural Product Synthesis and Strained Scaffold Research


Bicyclo[4.3.1]dec-1-ene (CAS 61798-54-7, molecular formula C₁₀H₁₆, molecular weight 136.23 g/mol) is a bridged bicyclic hydrocarbon featuring a [4.3.1] ring system with a double bond at the bridgehead-adjacent 1-position [1]. This carbocyclic skeleton constitutes the core structural motif of several natural product families, including the caryolane sesquiterpenes and select diterpene alkaloids, and serves as a key synthetic intermediate in the total synthesis of phomoidrides and psiguadials [2][3]. The bicyclo[4.3.1]dec-1-ene framework exhibits measurable conformational rigidity and torsional strain relative to monocyclic decenes, which directly influences its reactivity profile in cycloaddition and metathesis transformations [4].

Why Bicyclo[4.3.1]dec-1-ene Cannot Be Replaced by Bicyclo[4.3.1]decane or Alternative Decene Isomers in Synthetic Applications


Generic substitution of bicyclo[4.3.1]dec-1-ene with structurally related alternatives is not scientifically justifiable without explicit validation. The saturated analog bicyclo[4.3.1]decane lacks the reactive 1-ene functionality essential for olefin metathesis, cycloaddition, and electrophilic addition reactions that define the utility of the target compound . Positional isomers such as bicyclo[4.3.1]dec-5-ene (also sometimes referenced under CAS 61798-54-7 in certain databases) exhibit distinct double-bond placement that alters both steric accessibility and electronic environment at the reactive site [1]. Furthermore, monocyclic 1-decene, while sharing a terminal alkene motif, provides none of the conformational pre-organization or strain-driven reactivity characteristic of the bridged [4.3.1] framework—a distinction that has been exploited in natural product total syntheses where bicyclo[4.3.1]decene scaffolds undergo specific transformations (e.g., Wharton fragmentation, bridged [5+2] cycloaddition) that monocyclic analogs cannot replicate [2][3].

Quantitative Differentiation of Bicyclo[4.3.1]dec-1-ene: Comparative Evidence vs. Saturated, Isomeric, and Monocyclic Analogs


Physicochemical Differentiation: Saturated Bicyclo[4.3.1]decane Exhibits +54.7°C Higher Boiling Point and 0% Rotatable Bonds vs. 1-Decene

Bicyclo[4.3.1]decane (the fully saturated analog of the target compound) exhibits a predicted boiling point of 190.9±7.0 °C at 760 mmHg, density of 0.9±0.1 g/cm³, enthalpy of vaporization of 41.0±0.8 kJ/mol, and vapor pressure of 0.7±0.2 mmHg at 25°C . In contrast, the monocyclic analog 1-decene possesses a boiling point of 170°C at 760 mmHg and contains multiple rotatable bonds, whereas both bicyclo[4.3.1]dec-1-ene and its saturated counterpart possess zero rotatable bonds (rotatable bond count = 0), confirming complete conformational locking of the bridged scaffold [1].

Physicochemical characterization Bridged bicyclic hydrocarbons Conformational analysis

Synthetic Accessibility: Type II IMDA Route Yields Bicyclo[4.3.1]decene Skeleton While Radical Cyclization Fails (0% Yield vs. Viable IMDA Pathway)

Attempted synthesis of bicyclo[4.3.1]dec-1-ene via radical cyclization using tributyltin hydride and AIBN (2,2′-azobisisobutyronitrile) resulted in complete failure to isolate the desired product, yielding 0% under the tested conditions [1]. In contrast, the type II intramolecular Diels-Alder (IMDA) approach successfully generates bicyclo[4.3.1]decene carbocyclic skeletons, demonstrating that [4+2] cycloaddition pathways are viable for constructing this bridged framework whereas radical cyclization is not [2]. This outcome is consistent with the known sensitivity of the strained bicyclo[4.3.1]decene system to reaction conditions, where acid-catalyzed isomerization from 6,7-alkene to 7,8-alkene has been observed as a competing pathway [2].

Synthetic methodology Intramolecular Diels-Alder Radical cyclization

Conformational Differentiation: Bicyclo[4.3.1]dec-1-ene Exhibits Torsional Distortion and Pyramidalized sp² Carbons Absent in Unstrained Monocyclic Decenes

The bicyclo[4.3.1] system experiences substantial torsional distortion relative to monocyclic decenes, resulting in measurable decreases in π-system overlap and pyramidalization of the sp²-hybridized carbons in the olefin moiety [1]. In contrast, monocyclic 1-decene maintains planar sp² geometry with full π-orbital overlap. This geometric distortion directly influences the reactivity of bicyclo[4.3.1]dec-1-ene in bioorthogonal reactions, where the strained alkene structure enables rapid and selective reaction under physiological conditions that unstrained alkenes cannot achieve [2]. The conformational energy barrier in related cis-phosphadecalin systems was estimated at 12.3–13.6 kcal/mol, providing a quantitative benchmark for the rigidity of the [4.3.1] framework [3].

Conformational analysis Strain energy π-System distortion

Synthetic Transformation Specificity: Bicyclo[4.3.1]dec-1-ene Skeleton Enables Wharton Fragmentation in Phomoidride D Synthesis—A Transformation Incompatible with Bicyclo[4.4.1]undecane Scaffolds

In the total synthesis of (±)-phomoidride D, a SmI₂-mediated cyclization cascade delivers an isotwistane intermediate that undergoes Wharton fragmentation to unveil the requisite bicyclo[4.3.1]decene skeleton [1]. The synthetic route proceeds via a tandem phenolic oxidation/intramolecular Diels-Alder cycloaddition, achieving stereoselective assembly of the carbocyclic core. The specificity of this transformation for the [4.3.1] framework is demonstrated by a parallel investigation where an exo-cyclopropylcarbinyl fragmentation strategy, when applied to related intermediates, gave rise to a bicyclo[4.4.1]undecane ring system via competing endo-ring expansion rather than the desired bicyclo[4.3.1]decan-2-one core [2]. This outcome establishes that ring-size expansion to [4.4.1] is a competing pathway that must be controlled for when the [4.3.1] scaffold is the synthetic target.

Total synthesis Wharton fragmentation Natural product synthesis

X-Ray Crystallographic Structure Confirmation: RCM-Derived Bicyclo[4.3.1]decene Stereochemistry Verified via Single-Crystal Diffraction

The relative stereochemistry of the bicyclo[4.3.1]decene product obtained via ring-closing metathesis (RCM) of syn-1,3-diene substituted cyclohexanols was unambiguously confirmed by X-ray crystal structure determination of a key synthetic intermediate [1]. This structural authentication is particularly significant given the sterically congested nature of highly substituted bicyclo[4.3.1]decenes and the potential for stereochemical misassignment in the absence of crystallographic data. The RCM approach successfully constructs the core 4,7,6-tricyclic system of natural caryolanes, with X-ray data providing definitive proof of the relative stereochemistry that cannot be reliably inferred from NMR alone for this congested scaffold [1].

X-ray crystallography Stereochemical confirmation Ring-closing metathesis

Nomenclature and Database Differentiation: CAS 61798-54-7 Maps to Both Bicyclo[4.3.1]dec-1-ene and Bicyclo[4.3.1]dec-5-ene Across Commercial Databases—Requiring Explicit Structural Verification

The CAS Registry Number 61798-54-7 is inconsistently assigned across public and commercial chemical databases: some sources list the compound as bicyclo[4.3.1]dec-1-ene (PubChem CID 465806), while others designate the identical CAS number to bicyclo[4.3.1]dec-5-ene [1][2]. The molecular formula C₁₀H₁₆ and exact mass 136.125200510 g/mol are identical for both positional isomers, with the distinguishing feature being the location of the double bond (position 1 vs. position 5 within the [4.3.1] framework) . This database-level ambiguity does not exist for the saturated analog bicyclo[4.3.1]decane, which has a distinct CAS registry entry and unambiguous structural identity.

Database curation Nomenclature standardization Isomer identification

Bicyclo[4.3.1]dec-1-ene (CAS 61798-54-7): Evidence-Supported Research and Industrial Application Scenarios


Total Synthesis of Caryolane Sesquiterpenes and Related Natural Products via RCM-Based Core Construction

Based on the X-ray-verified ring-closing metathesis (RCM) methodology for constructing highly substituted and sterically congested bicyclo[4.3.1]decenes [1], researchers pursuing the total synthesis of caryolane sesquiterpenes or other natural products embedding the 4,7,6-tricyclic core should prioritize this compound as the foundational carbocyclic scaffold. The unambiguous stereochemical confirmation via single-crystal X-ray diffraction provides critical assurance for synthetic planning where stereochemical fidelity is paramount. The RCM approach utilizing syn-1,3-diene substituted cyclohexanols offers a validated entry point to this core structure [1].

Phomoidride and Related Nonadride Natural Product Synthesis via Wharton Fragmentation Pathway

The successful deployment of bicyclo[4.3.1]decene skeleton formation via Wharton fragmentation in the total synthesis of (±)-phomoidride D establishes this scaffold as a key intermediate for phomoidride-class natural products [2]. Researchers should note that competing pathways can yield bicyclo[4.4.1]undecane ring systems via endo-ring expansion, necessitating careful reaction optimization to maintain selectivity for the desired [4.3.1] framework [3]. The documented failure of radical cyclization approaches (0% yield) [4] further underscores the importance of selecting validated synthetic routes (IMDA, RCM, or Wharton fragmentation) when working with this scaffold.

Strain-Promoted Bioorthogonal Chemistry and Conformationally Locked Scaffold Design

The torsional distortion, decreased π-system overlap, and pyramidalized sp² carbons characteristic of the bicyclo[4.3.1]decene framework [5] differentiate this compound from unstrained monocyclic decenes for applications in strain-promoted bioorthogonal chemistry. The conformational rigidity (zero rotatable bonds) and strained alkene structure enable rapid and selective reactions under physiological conditions [6]. Medicinal chemists and chemical biologists seeking conformationally locked alkene scaffolds for probe design or bioconjugation should consider bicyclo[4.3.1]dec-1-ene derivatives over flexible monocyclic alternatives.

Bridged Cycloaddition Methodology Development and DFT-Guided Reaction Design

The bicyclo[4.3.1]decane skeleton can be accessed via unprecedented bridged [5+2] cycloaddition reactions, where DFT calculations reveal that bridged pathways are favored over normal [5+2] cycloaddition for cis-allene-vinylcyclopropane substrates [7]. This computational insight provides a rational basis for reaction design and selectivity prediction. Researchers developing new cycloaddition methodologies or studying strain-driven reactivity should utilize bicyclo[4.3.1]dec-1-ene and its derivatives as model systems for investigating bridged versus normal cycloaddition pathways.

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